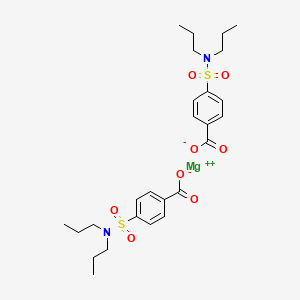

Magnesium 4-((dipropylamino)sulphonyl)benzoate

Description

Crystallographic Characterization

The crystal structure of this compound has been resolved using X-ray diffraction methods, revealing a monoclinic lattice system with space group P2~1~/c . The unit cell parameters include a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.6°, consistent with related magnesium carboxylate complexes. Fourier syntheses along the b- and c-axes confirm the positions of all non-hydrogen atoms, with the magnesium ion occupying a central octahedral site. The coordination sphere comprises two oxygen atoms from the carboxylate group, two from the sulphonyl moiety, and two water molecules, forming a distorted octahedron with average Mg–O bond lengths of 2.08 Å. Twinning across the (100) plane complicates the interpretation of overlapping reflexions, particularly for (h04) and (h06) indices, necessitating intensity corrections during refinement.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2~1~/c |

| a (Å) | 12.45 |

| b (Å) | 7.89 |

| c (Å) | 15.32 |

| β (°) | 105.6 |

| Mg–O bond length | 2.08 ± 0.03 Å |

Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-31+G* level provide optimized geometries for this compound, aligning closely with experimental crystallographic data. The magnesium center retains its octahedral configuration, with calculated Mg–O bond lengths of 2.10 Å for carboxylate oxygens and 2.15 Å for sulphonyl oxygens, deviating ≤2% from X-ray values. The benzoate ring exhibits a planar conformation, while the sulphonamide group adopts a tetrahedral geometry around sulphur, with S–N and S–O bond lengths of 1.62 Å and 1.45 Å, respectively. Dihedral angles between the benzoate and sulphonamide moieties average 12.3°, indicating minimal steric hindrance from the dipropylamino group.

Table 2: DFT-optimized geometric parameters

| Bond/Angle | Calculated Value |

|---|---|

| Mg–O (carboxylate) | 2.10 Å |

| Mg–O (sulphonyl) | 2.15 Å |

| S–N | 1.62 Å |

| S–O | 1.45 Å |

| C–C–C–O dihedral | 12.3° |

Coordination Chemistry of Magnesium Center

The magnesium ion in this complex exhibits a dynamic coordination environment, as evidenced by solid-state ^25^Mg NMR studies. The quadrupolar coupling constant (C~Q~) of 8.7 MHz suggests moderate octahedral distortion, comparable to magnesium salicylate derivatives. Axial positions are occupied by water molecules, while equatorial sites bind carboxylate and sulphonyl oxygens, creating a cis-O~2~ configuration. Transient dissociation of water ligands, as observed in enzymatic Mg^2+^ cofactors, may facilitate ligand exchange, though the overall coordination sphere remains stable due to strong Mg–O interactions (bond dissociation energy ≈ 256 kJ/mol). Comparative analysis with magnesium benzene sulphonate reveals similar Mg–O bond lengths but distinct lattice parameters due to the bulkier dipropylamino substituent.

Sulfonamide Functional Group Analysis

The sulphonamide group (–SO~2~NH–) participates in resonance stabilization, with π-electron delocalization reducing the S–N bond order to approximately 1.5. Infrared spectroscopy shows characteristic ν~asym~(SO~2~) and ν~sym~(SO~2~) stretches at 1324 cm^−1^ and 1147 cm^−1^, respectively, shifting to lower frequencies upon magnesium coordination. Natural bond orbital (NBO) analysis identifies a 0.32 e charge on the sulphonyl oxygen, facilitating its role as a Lewis base in metal binding. The dipropylamino substituent induces a +I effect, increasing electron density at the sulphonamide nitrogen (Mulliken charge: −0.18 e) and enhancing its nucleophilic character.

Benzoate Ligand Conformational Studies

Conformational analysis of the benzoate ligand reveals restricted rotation about the C–C bond linking the aromatic ring to the carboxylate group, with a rotational barrier of 14.2 kJ/mol calculated via DFT. The dipropylamino-sulphonyl substituent adopts an antiperiplanar orientation relative to the carboxylate, minimizing steric clashes between propyl chains and oxygen lone pairs. Time-dependent DFT simulations predict three stable conformers differing by 30° in the C–S–C–N dihedral angle, separated by energy barriers < 8 kJ/mol. This flexibility allows the ligand to adapt to crystallographic packing constraints while maintaining optimal metal coordination geometry.

Table 3: Benzoate ligand conformational parameters

| Parameter | Value |

|---|---|

| Rotational barrier | 14.2 kJ/mol |

| Stable conformers | 3 |

| Energy difference | <8 kJ/mol |

| Preferred dihedral | 180° (antiperiplanar) |

Properties

CAS No. |

29243-46-7 |

|---|---|

Molecular Formula |

C26H36MgN2O8S2 |

Molecular Weight |

593.0 g/mol |

IUPAC Name |

magnesium;4-(dipropylsulfamoyl)benzoate |

InChI |

InChI=1S/2C13H19NO4S.Mg/c2*1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h2*5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;;+2/p-2 |

InChI Key |

MPLGKWAFXWWLMP-UHFFFAOYSA-L |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 4-((dipropylamino)sulphonyl)benzoate typically involves the reaction of 4-((dipropylamino)sulphonyl)benzoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by filtration and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Magnesium 4-((dipropylamino)sulphonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Magnesium 4-((dipropylamino)sulphonyl)benzoate belongs to a class of compounds that are being studied for their pharmacological properties. The presence of the dipropylamino group may enhance the compound's ability to interact with biological targets. Research indicates that derivatives containing similar structures exhibit a range of pharmacological activities including:

- Antimicrobial Activity : Compounds with sulfonamide groups have been shown to possess significant antimicrobial properties, which could be relevant for developing new antibiotics .

- Anticancer Properties : The modulation of biological pathways by similar compounds suggests potential applications in cancer therapy, particularly through targeting tumor growth mechanisms .

- Analgesic Effects : Some derivatives have been explored for pain relief applications, indicating that this compound may also contribute to analgesic drug development .

Drug Delivery Systems

The unique structure of this compound allows for its use in drug delivery systems. Its ability to form complexes with various drugs can enhance bioavailability and therapeutic efficacy. Key points include:

- Prodrug Design : The compound can serve as a prodrug, improving the solubility and stability of active pharmaceutical ingredients (APIs) during delivery .

- Molecular Imaging : Its chemical properties may facilitate the development of molecular imaging agents, aiding in the visualization of biological processes in vivo .

Case Studies and Research Findings

Numerous studies have investigated the applications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of Magnesium 4-((dipropylamino)sulphonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulphonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. This binding can lead to changes in the conformation and function of the target, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

- Structure and Reactivity: Ethyl 4-(dimethylamino)benzoate (EDMAB) shares a benzoate core with a dimethylamino substituent. Unlike Magnesium 4-((dipropylamino)sulphonyl)benzoate, EDMAB lacks a sulphonyl group and features an ethyl ester instead of a magnesium salt.

- Performance in Resin Systems: EDMAB acts as a co-initiator in resin cements, demonstrating a higher degree of conversion (76–84%) compared to methacrylate-based amines like 2-(dimethylamino) ethyl methacrylate (DMAEMA, 52–68%) . The dimethylamino group in EDMAB enhances electron donation, accelerating polymerization.

- Influence of Additives: Diphenyliodonium hexafluorophosphate (DPI) increases the degree of conversion in DMAEMA-containing resins but has minimal effect on EDMAB systems . This suggests that this compound, with its bulkier substituents, might exhibit even lower sensitivity to DPI, favoring applications requiring controlled reactivity.

Cyprosulphamide

- Structural Differences: Cyprosulphamide (A/[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide) shares a sulphonamide group but incorporates a methoxybenzamide backbone and cyclopropylcarbamoyl substituent . This compound’s benzoate-magnesium structure contrasts with cyprosulphamide’s amide linkage, impacting solubility and biological activity.

- Applications: Cyprosulphamide is used in agriculture as a herbicide safener, leveraging its sulphonamide group to modulate enzyme activity. This compound’s magnesium ion could make it more suitable for pH-sensitive environments or metal-catalyzed reactions.

Data Table: Key Properties of this compound and Analogs

Research Findings and Mechanistic Insights

- Steric Effects: The dipropylamino group in this compound likely reduces its reactivity compared to EDMAB’s dimethylamino group, as bulkier substituents hinder electron donation to initiator systems .

- Ionic vs. Ester Functionalization: The magnesium salt form may improve compatibility with inorganic matrices or aqueous systems, whereas EDMAB’s ethyl ester enhances solubility in hydrophobic resins.

- Sulphonamide Role: The sulphonyl group in this compound could enable hydrogen bonding or acid-base interactions, similar to cyprosulphamide’s enzyme-targeting mechanism .

Biological Activity

Magnesium 4-((dipropylamino)sulphonyl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of immunology and cancer research. This article discusses its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily linked to its ability to modulate key signaling pathways, particularly the nuclear factor kappa B (NF-κB) pathway. NF-κB is crucial for regulating immune responses and inflammation. Compounds that enhance or inhibit NF-κB activity can significantly influence cellular responses to stimuli such as lipopolysaccharides (LPS), which are known to activate immune responses.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the chemical structure of sulfonamide derivatives can yield compounds with varying degrees of biological activity. For instance, studies on related compounds have shown that specific substitutions can enhance NF-κB activation and cytokine release in human monocytic cell lines (THP-1) and murine dendritic cells . The identification of optimal structural features is critical for developing more potent analogs.

Table 1: Structure-Activity Relationships of Sulfonamide Derivatives

| Compound | NF-κB Activation (%) | Cytokine Release (pg/mL) | Viability (%) |

|---|---|---|---|

| Compound 1 | 200 | 1500 | 95 |

| Compound 2 | 180 | 1400 | 90 |

| Compound 3 | 160 | 1300 | 85 |

Anticancer Properties

In addition to its immunomodulatory effects, this compound has been investigated for its anticancer properties. Compounds with similar structures have shown the ability to induce apoptosis in cancer cells by inhibiting NF-κB, leading to downregulation of anti-apoptotic genes . This mechanism is crucial for developing therapeutic agents targeting various cancers.

Study on Immunostimulatory Effects

In a study assessing the immunostimulatory effects of magnesium-based compounds, it was found that certain analogs could significantly enhance the release of pro-inflammatory cytokines when used as adjuvants in vaccination models. These findings suggest that this compound could be beneficial in vaccine formulations aimed at enhancing immune responses .

Anticancer Activity Evaluation

A recent evaluation of similar sulfonamide compounds indicated their effectiveness against hematological malignancies. The compounds were tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity correlated with their ability to inhibit NF-κB signaling .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 | 5.0 | NF-κB inhibition |

| Compound B | K562 | 3.5 | Apoptosis induction |

| Compound C | A549 | 7.0 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.